4-Bromo-3-chlorobenzhydrazide is a chemical compound that has garnered attention due to its potential applications in various fields, particularly in the realm of medicinal chemistry. The interest in this compound and its derivatives stems from their promising biological activities, which include antibacterial properties. Research has been conducted to synthesize derivatives of 4-bromobenzohydrazide and evaluate their antibacterial efficacy, as well as to explore the structural characteristics that contribute to their activity1.
The synthesized 4-bromobenzohydrazide derivatives have been evaluated for their antibacterial activity. The study involved the condensation reaction of 4-bromobenzohydrazide with benzaldehydes to produce six derivatives, which were then tested against bacterial strains. Spectroscopic methods were used to determine their structures, and the crystal structure of one derivative was characterized by single crystal X-ray structure determination. The antibacterial efficacy of these compounds suggests potential applications in developing new antibacterial agents1.
Although not directly related to 4-bromo-3-chlorobenzhydrazide, the study of 3-bromopyruvate provides a precedent for the use of brominated compounds in cancer therapy. The antiglycolytic properties of 3-bromopyruvate have been exploited to target cancer cells, which rely heavily on glycolysis for energy. The compound's ability to deplete ATP and induce cell death in tumor cells, along with its effects on endoplasmic reticulum stress and protein synthesis, underscores the potential of brominated compounds like 4-bromobenzohydrazide derivatives in anticancer strategies2.
This compound can be classified as:
The synthesis of 4-bromo-3-chlorobenzhydrazide can be achieved through several methods, primarily involving the reaction of appropriate halogenated compounds with hydrazine derivatives. One common method includes:
This synthesis route is advantageous due to its straightforward approach and relatively high yield.
The molecular structure of 4-bromo-3-chlorobenzhydrazide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, showing characteristic peaks for the functional groups present.
4-Bromo-3-chlorobenzhydrazide can undergo various chemical reactions, including:
The specific conditions for these reactions may vary but typically involve:
The mechanism of action for compounds like 4-bromo-3-chlorobenzhydrazide often relates to their biological activity, particularly in medicinal chemistry:
In vitro studies have shown binding affinities and cytotoxicity profiles against various cancer cell lines, indicating its potential as a therapeutic agent.
This compound is classified with warning labels indicating potential hazards such as irritation to skin and eyes.
4-Bromo-3-chlorobenzhydrazide has several scientific applications:
4-Bromo-3-chlorobenzhydrazide (CAS# 148993-19-5) is a halogenated aromatic hydrazide with the molecular formula C₇H₆BrClN₂O and a molecular weight of 249.49 g/mol. Its systematic name follows IUPAC nomenclature rules, where the parent benzohydrazide structure is substituted by bromine and chlorine atoms at the para- and meta-positions, respectively. Synonymous designations include 4-bromo-3-chlorobenzohydrazide and 4-bromo-3-chloro-benzoic acid hydrazide, reflecting consistent naming across chemical databases [1] [8].
The compound features a benzohydrazide core (–CONHNH₂) attached to a disubstituted benzene ring. This arrangement creates distinct electronic properties due to the electron-withdrawing effects of both halogens and the carbonyl group. Key identifiers include:
Table 1: Physicochemical Profile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 249.49 g/mol | - |
Density | 1.719 g/cm³ | Solid state |
Melting Point | 171–173°C | - |
LogP | 2.80 | Predicted lipophilicity |
Molecular Formula | C₇H₆BrClN₂O | - |
Density and melting point data derive from experimental measurements, with the relatively high density (1.719 g/cm³) suggesting tight crystal packing, possibly due to halogen bonding or dipole interactions [1] [2]. The melting point range (171–173°C) indicates moderate thermal stability, typical for solid-phase hydrazides [2].
No explicit discovery narrative exists in the literature, but its CAS registry (148993-19-5) implies initial synthesis and registration in the early 1990s. The compound emerged during intensified research into halogenated benzohydrazides—driven by their utility as intermediates for nitrogen-containing heterocycles. Early commercial availability through suppliers like Synquest Labs (Product #4656-D-05) standardized its use in medicinal chemistry workflows [2]. Its structural lineage connects to benzoic acid derivatives (e.g., 4-bromo-3-chlorobenzoic acid, CAS# 25118-59-6), which serve as direct precursors through esterification-hydrazinolysis sequences [5]. Unlike natural products, this compound is exclusively synthetic, originating from deliberate functionalization strategies targeting halogen diversity.
This compound’s value stems from three reactive sites enabling diverse derivatization:
Table 2: Commercial Sources & Specifications
Supplier | Catalog Number | Purity | Price (5g) |
---|---|---|---|
Synquest Labs | 4656-D-05 | Not listed | $TBD |
TCI Chemical | B3791 | >98.0% | $48 |
Sigma-Aldrich | 665312 | 97% | $44.30 |
Note: Pricing reflects benzoic acid precursor (CAS# 25118-59-6) as a proxy; hydrazide pricing varies by vendor [2] [5].
Its role as a molecular "Lego block" appears in analogues like 3-chlorobenzenecarbohydrazide (CAS# 1673-47-8) and 4-bromo-2-chlorobenzhydrazide (CAS# 206559-39-9), which share similar reactivities but differ in halogen placement [2]. In drug discovery, such hydrazides frequently anchor pharmacophores targeting enzymes (e.g., hydrolase inhibitors) or receptors via hydrogen-bond donor/acceptor networks. The bromo-chloro combination balances reactivity (Br > Cl) and lipophilicity (Cl contributes less to LogP than Br), enabling rational tuning of lead compounds’ ADME properties [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7